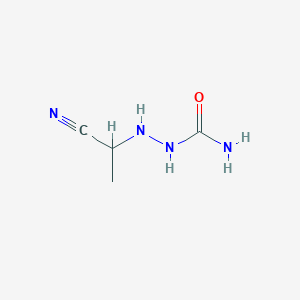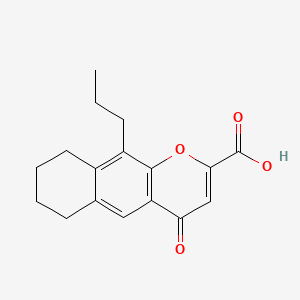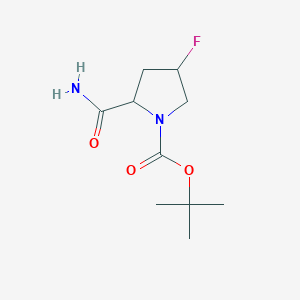
(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an aminocarbonyl group, and a fluoropyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminocarbonyl)-4-fluoropyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 2-(aminocarbonyl)-4-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to mimic natural substrates. The fluorine atom can be used as a marker in NMR studies to investigate the binding and activity of enzymes.
Medicine
In medicinal chemistry, tert-butyl 2-(aminocarbonyl)-4-fluoropyrrolidine-1-carboxylate is explored for its potential as a drug candidate. Its structural features may contribute to improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(aminocarbonyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The tert-butyl group can provide steric hindrance, preventing unwanted interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate
- 4-Fluoropyrrolidine-1-carboxylate
- Tert-butyl 2-(aminocarbonyl)-pyrrolidine
Uniqueness
(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of both a fluorine atom and a tert-butyl group. This combination provides distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds.
Propriétés
Numéro CAS |
920009-84-3 |
|---|---|
Formule moléculaire |
C10H17FN2O3 |
Poids moléculaire |
232.25 g/mol |
Nom IUPAC |
tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17FN2O3/c1-10(2,3)16-9(15)13-5-6(11)4-7(13)8(12)14/h6-7H,4-5H2,1-3H3,(H2,12,14) |
Clé InChI |
SQGNCVVKJIZGLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


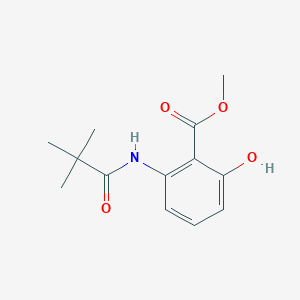
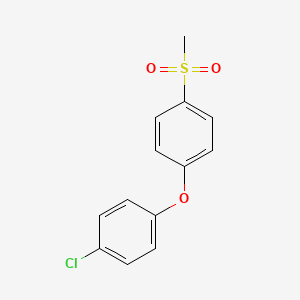
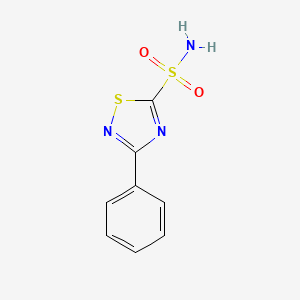
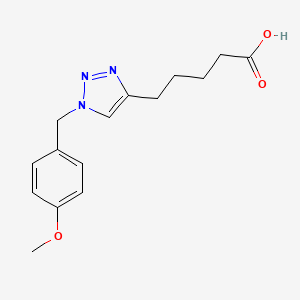
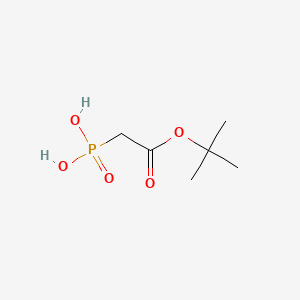

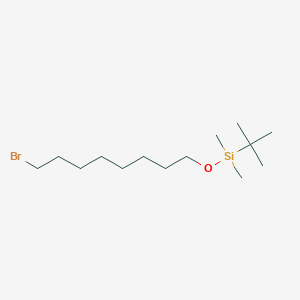
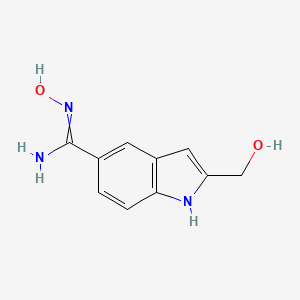
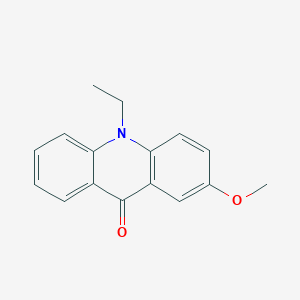
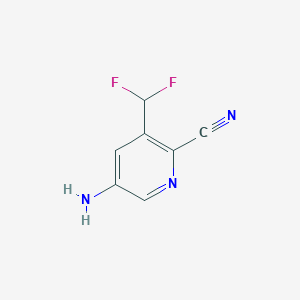
![1-(3-methoxypropyl)-1H-benzo[d]imidazole](/img/structure/B8678583.png)

